molecular formula C19H17N3O2 B2396738 (Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide CAS No. 1808372-40-8

(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2396738
CAS No.: 1808372-40-8
M. Wt: 319.364
InChI Key: SUXREAHCHFJDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide is an organic compound characterized by its complex structure, which includes a cyano group, a prop-2-enyl group, and a pyridin-4-ylmethoxyphenyl group

Properties

IUPAC Name

(Z)-2-cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-9-22-19(23)17(13-20)12-15-3-5-18(6-4-15)24-14-16-7-10-21-11-8-16/h2-8,10-12H,1,9,14H2,(H,22,23)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXREAHCHFJDSM-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CC=NC=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Pyridin-4-ylmethoxyphenyl Intermediate

      Starting Material: 4-hydroxybenzaldehyde

      Reagents: Pyridine-4-methanol, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide)

      Conditions: Reflux the mixture to form the pyridin-4-ylmethoxyphenyl intermediate.

  • Formation of the Prop-2-enyl Intermediate

      Starting Material: Acrylonitrile

      Reagents: Propargylamine, a base (e.g., sodium hydride), and a solvent (e.g., tetrahydrofuran)

      Conditions: Stir the mixture at room temperature to form the prop-2-enyl intermediate.

  • Coupling Reaction

      Reagents: The pyridin-4-ylmethoxyphenyl intermediate and the prop-2-enyl intermediate

      Conditions: Use a coupling agent (e.g., EDCI) and a catalyst (e.g., DMAP) in an appropriate solvent (e.g., dichloromethane) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or basic media.

      Products: Oxidized derivatives of the compound, potentially altering the cyano or prop-2-enyl groups.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually carried out in anhydrous solvents.

      Products: Reduced forms of the compound, possibly converting the cyano group to an amine.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Varies with the type of substitution, often requiring catalysts or specific solvents.

      Products: Substituted derivatives, which can modify the pyridin-4-ylmethoxy or prop-2-enyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: DMAP, EDCI

    Solvents: Dimethylformamide, tetrahydrofuran, dichloromethane

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the pyridin-4-ylmethoxyphenyl group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of the cyano and prop-2-enyl groups.

    2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide: Lacks the Z-configuration, which may affect its reactivity and biological activity.

Uniqueness

The Z-configuration of (Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide imparts unique chemical and biological properties. This configuration can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.